molecular formula C20H20N2O3S B2816252 1-(cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide CAS No. 1428362-55-3

1-(cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide

Cat. No.: B2816252
CAS No.: 1428362-55-3
M. Wt: 368.45
InChI Key: KMVDYEIFSDKRIP-UHFFFAOYSA-N
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Description

1-(Cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is characterized by its unique structure that incorporates two key heterocyclic motifs: an azetidine ring and a 9H-fluorene system. The azetidine ring, a four-membered nitrogen-containing saturated ring, is increasingly explored in drug design as a valuable scaffold, often used to improve the physicochemical and metabolic properties of lead compounds . The azetidine-3-carboxamide core in this molecule is functionalized with a cyclopropylsulfonyl group, a feature known to influence electronic properties and potentially engage in specific binding interactions with biological targets. The 9H-fluoren-2-yl group, a polycyclic aromatic system, is a well-recognized building block in organic chemistry. Derivatives of 9H-fluorene are frequently employed in the synthesis of more complex molecular architectures, including pharmaceuticals and materials . As a research chemical, this compound is primarily valued as a versatile chemical intermediate or building block. Researchers can utilize it in the design and synthesis of novel molecules for screening against various biological targets. Its structure suggests potential application in the development of protease inhibitors, receptor modulators, or other therapeutic agents, though its specific mechanism of action would be determined by the final target and requires empirical investigation. This product is provided for research purposes as a high-purity solid. It is intended For Research Use Only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this and all chemicals in a laboratory setting with appropriate safety precautions.

Properties

IUPAC Name

1-cyclopropylsulfonyl-N-(9H-fluoren-2-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c23-20(15-11-22(12-15)26(24,25)17-6-7-17)21-16-5-8-19-14(10-16)9-13-3-1-2-4-18(13)19/h1-5,8,10,15,17H,6-7,9,11-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVDYEIFSDKRIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)N2CC(C2)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the cyclopropylsulfonyl group: This step may involve sulfonylation reactions using reagents like cyclopropylsulfonyl chloride.

    Attachment of the fluorenyl group: This can be done through coupling reactions, possibly using palladium-catalyzed cross-coupling methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions.

    Purification processes: Employing techniques like crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents to introduce oxygen functionalities.

    Reduction: Employing reducing agents to remove oxygen functionalities or reduce double bonds.

    Substitution: Replacing one functional group with another using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Using it in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide would involve its interaction with specific molecular targets. This could include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular pathways: Affecting processes like signal transduction or gene expression.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Core Structure Key Functional Groups Molecular Features
Target Compound Azetidine Cyclopropylsulfonyl, Fluorenyl carboxamide Small ring, high steric strain, aromatic bulk
1-(Cyclopropylsulfonyl)Azetidin-3-ol Azetidine Cyclopropylsulfonyl, Hydroxyl Intermediate, no aromatic groups
FP01 (Chalcone Derivative) Pyrazoline 9H-Fluoren-2-yl, Chlorofuran Five-membered ring, conjugated π-system
Patent Imidazo-Pyrrolo-Pyrazines Piperidine/Heterocycle Cyclopropylsulfonyl, Carboxamide Six-membered ring, complex fused heterocycles

Key Observations :

  • The cyclopropylsulfonyl group is shared with patent compounds , suggesting a role in electronic modulation or resistance to enzymatic degradation.
  • The 9H-fluoren-2-yl group provides aromatic bulk, analogous to FP01 , which may facilitate π-π stacking in target interactions.

Biological Activity

1-(Cyclopropylsulfonyl)-N-(9H-fluoren-2-yl)azetidine-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to present a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a cyclopropylsulfonyl group attached to an azetidine ring, which is further substituted with a fluorenyl moiety. Its molecular formula is C19H17N1O4S1C_{19}H_{17}N_{1}O_{4}S_{1}, with a molecular weight of approximately 323.34 g/mol.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets. Research indicates that it may exert effects through the following mechanisms:

  • Inhibition of Protein Interactions : The compound has been shown to inhibit certain protein interactions that are crucial for cell survival and proliferation, particularly in cancer cells.
  • Antinociceptive Activity : Studies suggest that it may possess antinociceptive properties, potentially useful in pain management.

Antinociceptive Studies

A study investigating the antinociceptive effects of related compounds revealed significant findings. The evaluation was conducted using various pain models, including:

  • Acetic Acid-Induced Writhing Test : This model assesses visceral pain response. Compounds similar to this compound showed reduced writhing responses, indicating potential efficacy in alleviating pain.
  • Formalin Test : This test evaluates both acute and chronic pain responses. The compound demonstrated effectiveness in reducing pain behavior during the second phase of the formalin test, suggesting peripheral analgesic activity.
Test ModelResult Summary
Acetic Acid WrithingSignificant reduction in writhing responses
Formalin TestReduced pain behavior in the second phase
Tail Flick TestNo significant difference compared to control
Hot Plate TestNo significant analgesic effect noted

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's effects on cancer cell lines. Results indicated that it could inhibit cell proliferation and induce apoptosis in specific cancer types, highlighting its potential as an anticancer agent.

Case Studies

Recent case studies involving structurally similar compounds provide insights into the therapeutic potential of this compound:

  • Cancer Therapeutics : A related compound was shown to selectively inhibit Bcl-2 and Bcl-xL proteins, which are known to play critical roles in cancer cell survival. The inhibition led to increased apoptosis in cancer cells, suggesting that similar mechanisms may be applicable for the target compound.
  • Pain Management : Another study focusing on antinociceptive compounds demonstrated that derivatives with similar functional groups exhibited significant pain-relieving properties in animal models, supporting further investigation into this compound for pain-related applications.

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refining crystal structures. Key parameters: R-factor < 0.05, high-resolution data (<1.0 Å) .
  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆, 400 MHz) for confirming substituent positions; IR for sulfonyl (1150–1300 cm⁻¹) and carboxamide (1650–1700 cm⁻¹) groups .
  • HPLC : C18 column, acetonitrile/water gradient (70:30 to 90:10), UV detection at 254 nm for purity analysis .

How can contradictory data in biological activity assays (e.g., varying IC₅₀ values) be resolved?

Advanced Research Focus
Contradictions may arise from assay conditions or target specificity. Methodological solutions include:

  • Orthogonal Assays : Combine enzymatic inhibition (e.g., kinase assays) with cell viability (MTT assay) to confirm target engagement .
  • Structural Analysis : Compare X-ray/NMR data with inactive analogs to identify critical interactions (e.g., sulfonyl-fluorenyl π-stacking) .
  • Dose-Response Curves : Use Hill slopes to assess cooperativity; validate with CRISPR-edited cell lines to exclude off-target effects .

Q. Advanced Research Focus

  • C-PCM Solvation Model : Calculate solvation free energy (ΔG_solv) in water/DMSO using Gaussian09 with B3LYP/6-31G* basis set. High ΔG_solv (>−20 kcal/mol) indicates poor solubility .
  • Accelerated Stability Testing : Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., sulfonyl hydrolysis products) .

How can in silico modeling guide the design of analogs with improved pharmacokinetics?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina to assess binding to cyclin-dependent kinases (CDKs). Prioritize analogs with ΔG_bind < −9 kcal/mol .
  • QSAR : Use ClogP (<3) and topological polar surface area (TPSA < 90 Ų) to optimize blood-brain barrier penetration .

Q. Advanced Research Focus

  • Lyophilization : Prepare 10 mM stock in tert-butanol/water (1:1), lyophilize, and store at −80°C. Reconstitution stability: >95% after 6 months .
  • Light Sensitivity : Use amber vials; UV-vis monitoring (λ_max 280 nm) shows <5% degradation after 1 month under ambient light .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.